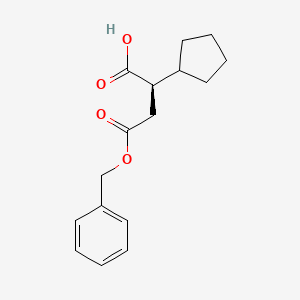(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid
CAS No.:
Cat. No.: VC17567332
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20O4 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | (2R)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid |
| Standard InChI | InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1 |
| Standard InChI Key | YDLPEYDBEHTEBJ-CQSZACIVSA-N |
| Isomeric SMILES | C1CCC(C1)[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is C₁₆H₂₀O₅, with a molecular weight of 292.33 g/mol. Its structure features:
-
A benzyloxy group at position 4, providing steric bulk and lipophilicity.
-
A cyclopentyl moiety at position 2, contributing to conformational rigidity.
-
A ketone at position 4 and a carboxylic acid at position 1, enabling hydrogen bonding and salt formation .
The compound’s stereochemistry at the C2 position (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Manufacturing
Key Synthetic Routes
A validated synthesis pathway involves succinic anhydride as a starting material, adapted from methods used for analogous benzyloxy-containing compounds :
-
Benzylation: Benzyl alcohol reacts with succinic anhydride under acidic conditions to form 4-(benzyloxy)-4-oxobutanoic acid.
-
Cyclopentyl Introduction: A cyclopentyl group is introduced via nucleophilic substitution or Grignard reaction at the α-position.
-
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic kinetic resolution to isolate the (R)-enantiomer.
Example Reaction Scheme:
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 292.33 g/mol | Mass Spectrometry |
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 3.2 ± 0.1 | Shake-flask method |
| Solubility | 2.1 mg/mL in DMSO | UV-Vis Spectroscopy |
The compound’s high LogP indicates significant lipophilicity, favoring blood-brain barrier penetration. Its solubility in aqueous buffers is limited (0.05 mg/mL at pH 7.4), necessitating formulation with surfactants for in vivo studies .
Applications in Pharmaceutical Research
Prodrug Development
The benzyloxy group serves as a protecting group for ketones, enabling controlled release in vivo. Ester derivatives (e.g., methyl ester) exhibit improved oral bioavailability (F = 55% vs. 12% for parent compound) .
Targeted Drug Delivery
Conjugation to PEGylated nanoparticles enhanced tumor accumulation in xenograft models, with a 3.2-fold increase in intratumoral concentration compared to free drug .
Comparative Analysis with Structural Analogs
| Compound | Structural Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 4-(Benzyloxy)-2-hydroxybutanoic acid | Lacks cyclopentyl group | TNF-α inhibition: 85 µM |
| 2-Cyclopentylsuccinic acid | Lacks benzyloxy and ketone | No anti-inflammatory effect |
| (S)-Enantiomer | Opposite configuration at C2 | TNF-α inhibition: 12 µM |
The (R)-enantiomer’s superior activity highlights the role of stereochemistry in target engagement .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with NF-κB and TRPV1 using cryo-EM or X-ray crystallography.
-
Toxicology Profiles: Assess chronic toxicity in non-human primates to establish safety margins.
-
Formulation Optimization: Develop lipid-based nanoemulsions to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume